4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromonaphthalene moiety and a pyrazolone core makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromonaphthylamine with an appropriate aldehyde to form the Schiff base, followed by cyclization with a hydrazine derivative to yield the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
Scientific Research Applications
4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{[(4-chloronaphthalen-1-yl)amino]methylidene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4E)-4-{[(4-fluoronaphthalen-1-yl)amino]methylidene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-{[(4-bromo-1-naphthyl)amino]methylene}-2-(2,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in the presence of the bromonaphthalene moiety, which imparts distinct chemical and biological properties compared to its chloro- and fluoro- analogs
Properties
Molecular Formula |
C23H20BrN3O |
---|---|
Molecular Weight |
434.3g/mol |
IUPAC Name |
4-[(4-bromonaphthalen-1-yl)iminomethyl]-2-(2,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H20BrN3O/c1-14-8-11-22(15(2)12-14)27-23(28)19(16(3)26-27)13-25-21-10-9-20(24)17-6-4-5-7-18(17)21/h4-13,26H,1-3H3 |
InChI Key |
DSAYHVVEVAVUPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C4=CC=CC=C43)Br)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C4=CC=CC=C43)Br)C |
Origin of Product |
United States |
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